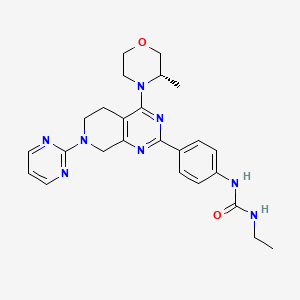

Dafadine-A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

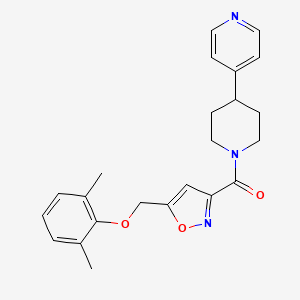

Dafadine-A es un compuesto químico novedoso conocido por sus efectos inhibitorios sobre la enzima citocromo P450 DAF-9 en el nematodo Caenorhabditis elegans. This compound es un análogo de la dafadina y ha sido ampliamente estudiado por su papel en la biología del desarrollo y la investigación de la longevidad .

Mecanismo De Acción

Dafadine-A ejerce sus efectos inhibiendo la enzima citocromo P450 DAF-9. Esta inhibición conduce a la interrupción de la biosíntesis de hormonas esteroideas, lo que a su vez afecta la sincronización del desarrollo y la formación de dauer en Caenorhabditis elegans . En mamíferos, this compound inhibe CYP27A1, afectando el metabolismo del colesterol y potencialmente influyendo en el crecimiento de las células cancerosas .

Análisis Bioquímico

Biochemical Properties

Dafadine-A plays a crucial role in biochemical reactions by inhibiting the activity of cytochrome P450 enzymes. Specifically, it targets DAF-9 in Caenorhabditis elegans and CYP27A1 in mammals . These enzymes are involved in the metabolism of sterols and oxysterols, which are essential for various biological processes. This compound binds to the catalytic heme iron of these enzymes, thereby inhibiting their activity and affecting downstream metabolic pathways .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In Caenorhabditis elegans, it induces dauer formation, a stress-resistant larval stage, by inhibiting DAF-9 . In mammalian cells, this compound inhibits CYP27A1, leading to reduced levels of 27-hydroxycholesterol, a metabolite that promotes cell proliferation and migration . This inhibition can attenuate the growth of melanoma spheroids and abrogate resistance to vemurafenib, a treatment for melanoma .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the catalytic center of cytochrome P450 enzymes, specifically DAF-9 and CYP27A1 . This binding inhibits the enzymatic activity, leading to a decrease in the production of sterol metabolites. In Caenorhabditis elegans, this inhibition promotes dauer formation and extends lifespan by up to 29% . In mammalian cells, the inhibition of CYP27A1 reduces the levels of 27-hydroxycholesterol, thereby affecting cell signaling pathways such as Rap1-PI3K/AKT .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored as a powder at -20°C for up to three years and in solution at -80°C for up to two years . Long-term exposure to this compound in Caenorhabditis elegans leads to dauer formation and extended lifespan, while in mammalian cells, it results in sustained inhibition of CYP27A1 and reduced cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In Caenorhabditis elegans, a dose of approximately 25 µM is sufficient to induce dauer formation . In mammalian models, higher doses are required to achieve significant inhibition of CYP27A1 and its associated cellular effects . At high doses, this compound may exhibit toxic effects, including reduced cell viability and potential off-target interactions .

Metabolic Pathways

This compound is involved in metabolic pathways that include the inhibition of cytochrome P450 enzymes, specifically DAF-9 and CYP27A1 . These enzymes are responsible for the metabolism of sterols and oxysterols, which are crucial for cellular homeostasis. By inhibiting these enzymes, this compound affects the levels of metabolites such as 27-hydroxycholesterol, thereby influencing metabolic flux and cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its distribution is influenced by its solubility and stability in various solvents. This compound accumulates in specific cellular compartments where it exerts its inhibitory effects on cytochrome P450 enzymes .

Subcellular Localization

This compound localizes to specific subcellular compartments, particularly those containing cytochrome P450 enzymes . It is directed to these compartments through targeting signals and post-translational modifications. The subcellular localization of this compound is crucial for its activity, as it needs to be in close proximity to its target enzymes to exert its inhibitory effects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Dafadine-A implica múltiples pasos, comenzando con la preparación del núcleo de isoxazoloamida. Los pasos clave incluyen:

Formación del anillo de isoxazol: Esto implica la reacción de 2,6-dimetilfenol con hidroxilamina para formar el anillo de isoxazol.

Acoplamiento con piperidina: El anillo de isoxazol se acopla luego con un derivado de piperidina a través de una reacción de sustitución nucleofílica.

Ensamblaje final: El paso final implica el acoplamiento del intermedio isoxazol-piperidina con un derivado de piridina para formar this compound.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Optimización de las condiciones de reacción: Garantizar condiciones óptimas de temperatura, presión y solvente para maximizar el rendimiento.

Purificación: Usando técnicas como la recristalización y la cromatografía para purificar el producto final.

Control de calidad: Realizar pruebas de control de calidad rigurosas para garantizar la pureza y la consistencia del compuesto.

Análisis De Reacciones Químicas

Tipos de reacciones

Dafadine-A experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar varios derivados oxidados.

Reducción: También puede sufrir reacciones de reducción para formar derivados reducidos.

Sustitución: This compound puede participar en reacciones de sustitución nucleofílica y electrófila.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Las condiciones varían según el tipo de sustitución, pero los reactivos comunes incluyen halógenos y nucleófilos.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound .

Aplicaciones Científicas De Investigación

Dafadine-A tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Biología del desarrollo: Se utiliza para estudiar el papel de DAF-9 en la sincronización del desarrollo y la formación de dauer en Caenorhabditis elegans.

Investigación de la longevidad: This compound se utiliza para investigar los mecanismos moleculares subyacentes a la longevidad y el envejecimiento.

Investigación del cáncer: Se ha estudiado por su potencial para inhibir el crecimiento de células de melanoma al dirigirse a CYP27A1.

Estudios metabólicos: This compound se utiliza para estudiar las vías metabólicas que involucran enzimas del citocromo P450.

Comparación Con Compuestos Similares

Compuestos similares

Dafadine-B: Similar a Dafadine-A pero con diferentes sustituciones en el anillo de benceno.

Dafadine-C: Otro análogo con modificaciones estructurales distintas.

Dafadine-D: Comparte propiedades inhibitorias similares pero difiere en su estructura química.

Singularidad

This compound es único en su robusta inhibición de DAF-9 y CYP27A1, lo que lo convierte en una herramienta valiosa para estudiar la biología del desarrollo y la longevidad.

Propiedades

IUPAC Name |

[5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazol-3-yl]-(4-pyridin-4-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-16-4-3-5-17(2)22(16)28-15-20-14-21(25-29-20)23(27)26-12-8-19(9-13-26)18-6-10-24-11-7-18/h3-7,10-11,14,19H,8-9,12-13,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSNPYIHDMIFOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC2=CC(=NO2)C(=O)N3CCC(CC3)C4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Dafadine-A interact with its target and what are the downstream effects?

A: this compound inhibits the activity of the sterol desaturase DAF-9 in C. elegans [, ]. This inhibition leads to a reduction in the biosynthesis of dafachronic acids, hormones that prevent dauer formation and promote reproductive growth [, ]. Consequently, this compound promotes dauer formation and extends the lifespan of the nematode.

Q2: What is known about the structure of this compound?

A2: Unfortunately, the provided research articles do not offer specific details about the molecular formula, weight, or spectroscopic data of this compound.

Q3: Are there any studies on the in vivo efficacy of this compound?

A: The research primarily focuses on the effects of this compound on C. elegans. Studies demonstrate that this compound promotes dauer formation and extends the lifespan of the nematode, suggesting in vivo efficacy in this model organism [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4R)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B1139346.png)